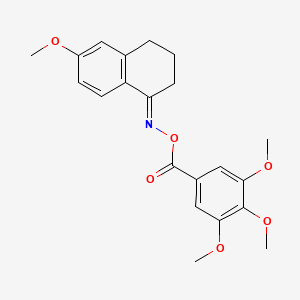
6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,4,5-trimethoxybenzoyl)oxime
Vue d'ensemble
Description
6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,4,5-trimethoxybenzoyl)oxime, also known as TMB-4, is a synthetic compound used in scientific research. It was first synthesized in 2006 by a group of chemists led by Dr. David E. Nichols at Purdue University. TMB-4 is a derivative of the psychedelic compound, 2C-T-7, and has been found to have potential therapeutic applications in the treatment of various medical conditions.
Mécanisme D'action
6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,4,5-trimethoxybenzoyl)oxime acts as a potent inhibitor of monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, leading to improved cognitive function and mood.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. This compound has also been found to reduce oxidative stress and inflammation in the brain, which can contribute to the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,4,5-trimethoxybenzoyl)oxime has several advantages for use in lab experiments. It is a potent inhibitor of MAO enzymes, which makes it useful for studying the effects of neurotransmitter levels on cognitive function and mood. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound has some limitations as well. It is not water-soluble, which can make it difficult to administer in some experiments. Additionally, this compound is not well-studied in humans, so its safety and efficacy in clinical settings are not yet known.
Orientations Futures
There are several future directions for research on 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,4,5-trimethoxybenzoyl)oxime. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective properties, and further research could explore its potential as a therapeutic agent for these conditions. Additionally, more research is needed to determine the safety and efficacy of this compound in humans. Finally, studies could explore the potential use of this compound in combination with other drugs or therapies to enhance its effects.
Applications De Recherche Scientifique
6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,4,5-trimethoxybenzoyl)oxime has been studied for its potential therapeutic applications in the treatment of various medical conditions. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[(E)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-24-15-8-9-16-13(10-15)6-5-7-17(16)22-28-21(23)14-11-18(25-2)20(27-4)19(12-14)26-3/h8-12H,5-7H2,1-4H3/b22-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZRILLIRJCVBT-OQKWZONESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC(=C(C(=C3)OC)OC)OC)CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N/OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)/CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



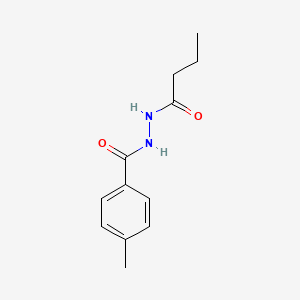
![N'-[(3-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3899835.png)
![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3899844.png)
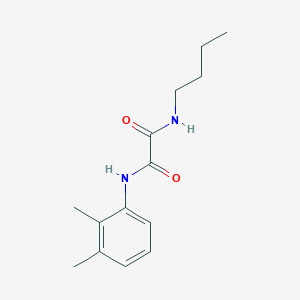
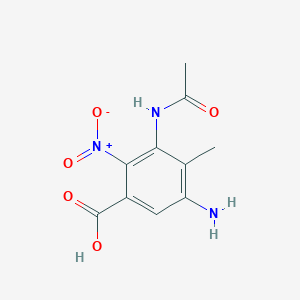
![2-methyl-N'-({5-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-furyl}methylene)benzohydrazide](/img/structure/B3899881.png)
![4-chloro-N'-[(2-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3899894.png)
![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylbenzyl)acetamide](/img/structure/B3899907.png)
![N-(2-phenoxyethyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B3899923.png)
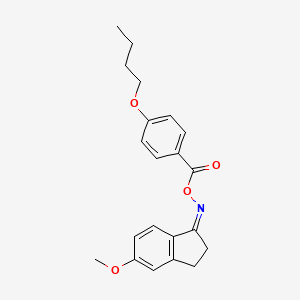
![2-({2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}thio)-N-phenylacetamide](/img/structure/B3899936.png)

![2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B3899950.png)
